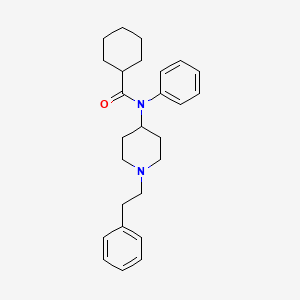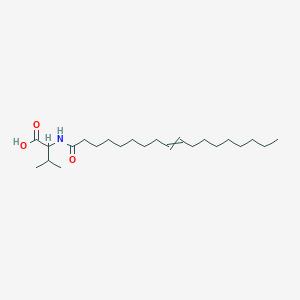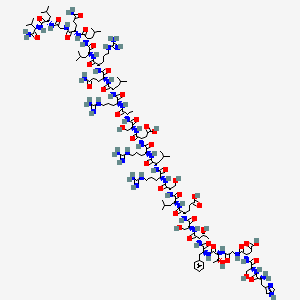![molecular formula C51H44N6O23S6 B10776062 2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)
2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF778 is a synthetic organic compound known for its role as a P2X2 receptor antagonist . This compound is primarily used in pharmacological research to study the effects of P2X2 receptor inhibition . The P2X2 receptor is a type of purinergic receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological processes, including neurotransmission and inflammation .
準備方法
The synthesis of NF778 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized as a sodium salt to enhance its solubility and stability . Industrial production methods for NF778 are also not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.
化学反応の分析
NF778 undergoes various chemical reactions, including:
Oxidation: NF778 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NF778 can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure into smaller components.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
NF778 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NF778 is used to study the properties and behavior of P2X2 receptors. It helps researchers understand the receptor’s role in various chemical processes and interactions.
Biology: In biological research, NF778 is used to investigate the physiological and pathological roles of P2X2 receptors. It is particularly useful in studying neurotransmission, inflammation, and pain mechanisms.
Medicine: In medical research, NF778 is explored for its potential therapeutic applications. By inhibiting P2X2 receptors, it may help in developing treatments for conditions related to excessive ATP signaling, such as chronic pain and inflammatory diseases.
Industry: In the pharmaceutical industry, NF778 is used in drug development and testing. It serves as a tool compound to evaluate the efficacy and safety of new drugs targeting P2X2 receptors.
作用機序
NF778 exerts its effects by binding to and inhibiting P2X2 receptors . These receptors are ion channels that open in response to ATP binding, allowing the flow of ions such as calcium and sodium into the cell. By blocking these receptors, NF778 prevents the influx of ions, thereby modulating cellular responses. This inhibition can affect various physiological processes, including neurotransmission, inflammation, and pain perception .
類似化合物との比較
NF778 is unique in its high specificity and potency as a P2X2 receptor antagonist . Similar compounds include:
PPADS (Pyridoxal-phosphate-6-azophenyl-2’,4’-disulfonic acid): Another P2X receptor antagonist, but with broader activity across different P2X receptor subtypes.
Suramin: A non-selective P2 receptor antagonist that inhibits both P2X and P2Y receptors.
TNP-ATP (2’,3’-O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate): A potent antagonist of P2X receptors, but less selective compared to NF778.
NF778’s uniqueness lies in its selective inhibition of P2X2 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
特性
分子式 |
C51H44N6O23S6 |
|---|---|
分子量 |
1301.3 g/mol |
IUPAC名 |
2-[[4-methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid |
InChI |
InChI=1S/C51H44N6O23S6/c1-25-9-11-31(49(60)56-43-41(83(69,70)71)21-27-13-15-35(81(63,64)65)23-37(27)45(43)85(75,76)77)19-39(25)54-47(58)29-5-3-7-33(17-29)52-51(62)53-34-8-4-6-30(18-34)48(59)55-40-20-32(12-10-26(40)2)50(61)57-44-42(84(72,73)74)22-28-14-16-36(82(66,67)68)24-38(28)46(44)86(78,79)80/h3-7,9-19,21-24,30,32H,8,20H2,1-2H3,(H,54,58)(H,55,59)(H,56,60)(H,57,61)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
InChIキー |
RLZIFZVDVFDJNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(C=C1)C(=O)NC2=C(C=C3C=CC(=CC3=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4C=CCC(=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C(C=C8C=CC(=CC8=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2R,4R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10775995.png)
![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775996.png)

![2-(4-(2-(methylsulfonyl)phenyl) piperazin-1-yl)-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B10776001.png)
![N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
![(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B10776022.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)

![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)